N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide
Description
N~1~-[3-({2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE is a complex organic compound with a unique structure that includes a hydrazino group, a nitrobenzamide moiety, and a hydroxy-methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Properties
Molecular Formula |
C22H18N4O6 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-[(4-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H18N4O6/c1-32-19-7-3-5-16(20(19)27)13-23-25-22(29)15-4-2-6-17(12-15)24-21(28)14-8-10-18(11-9-14)26(30)31/h2-13,27H,1H3,(H,24,28)(H,25,29)/b23-13+ |
InChI Key |
QRHMHIOUJVVACP-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-({2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE typically involves multiple steps. One common method involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-(4-nitrophenyl) isocyanate to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-({2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[3-({2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-[3-({2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its hydrazino group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme function. Additionally, the nitro group can participate in redox reactions, generating reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
N~1~-[3-({2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE can be compared with similar compounds such as:
N~1~-[3-({2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-AMINOBENZAMIDE: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
N~1~-[3-({2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHOXYBENZAMIDE:
The uniqueness of N1-[3-({2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
